molecular formula C16H13NO5 B10811303 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid

Cat. No.: B10811303
M. Wt: 299.28 g/mol
InChI Key: FDWSOYRVFPUKBF-UHFFFAOYSA-N
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Description

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid is a benzoic acid derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked via a carbamoyl group. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules.

Key physicochemical properties include:

  • Molecular formula: C₁₆H₁₃NO₅
  • Molecular weight: 299.28 g/mol (exact mass)
  • Functional groups: Carboxylic acid (–COOH), carbamoyl (–NHCO–), and benzodioxane ring.

Synthesis typically involves coupling 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with a benzoic acid derivative using carbodiimide-based coupling agents (e.g., EDCI) in dichloromethane or THF .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-15(11-3-1-2-4-12(11)16(19)20)17-10-5-6-13-14(9-10)22-8-7-21-13/h1-6,9H,7-8H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWSOYRVFPUKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the benzoic acid moiety.

    Reduction: Reduced forms of the carbamoyl group.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following table compares 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid with related compounds:

Compound Name CAS Number Molecular Formula Key Structural Features Similarity Score Reference
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid 3663-80-7 C₉H₈O₄ Benzodioxane ring with –COOH at position 2 0.94
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid 4442-54-0 C₉H₈O₄ –COOH at position 6 of benzodioxane 0.61
3-((4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)benzoic acid C₂₂H₁₇NO₅ Extended phenyl spacer between benzodioxane and benzoic acid 0.89*
2-[(2,3-Dihydrobenzo[b][1,4]dioxin-6-carbonyl)amino]propionic acid 1009513-69-2 C₁₃H₁₃NO₅ Propionic acid substituent instead of benzoic acid 0.75

*Calculated based on structural alignment.

Key Observations:

Position of Functional Groups : The placement of the carboxylic acid (–COOH) and carbamoyl (–NHCO–) groups significantly impacts bioactivity. For example, 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid (CAS 3663-80-7) has a higher similarity score (0.94) due to the shared benzodioxane and –COOH groups but lacks the carbamoyl linker .

Physicochemical Properties
Compound logP* Solubility (mg/mL) Melting Point (°C)
Target compound 2.1 0.15 (water) 227–228 (dec.)
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid 1.8 0.20 (water) 180–182
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid 1.5 0.30 (water) 145–147

*Predicted using ChemDraw.

Biological Activity

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, pharmacological applications, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a dioxin moiety which is significant in medicinal chemistry. The synthesis typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with appropriate acylating agents. For instance, the synthesis process may include:

  • Formation of 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine : This is usually achieved through standard organic reactions involving phenolic compounds.
  • Carbamoylation : The amine can be reacted with benzoic acid derivatives to form the target compound.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of this compound. It has been screened against various enzymes relevant to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD).

  • Alpha-glucosidase Inhibition : The compound demonstrated significant inhibitory activity against alpha-glucosidase, which is crucial in managing blood glucose levels .
  • Acetylcholinesterase Inhibition : It also showed promising results in inhibiting acetylcholinesterase, indicating potential applications in treating neurodegenerative disorders .

Pharmacological Applications

The biological activities of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid suggest several pharmacological applications:

  • Antidiabetic Agents : By inhibiting alpha-glucosidase, the compound can help in controlling postprandial blood sugar levels.
  • Neuroprotective Agents : Its activity against acetylcholinesterase suggests a role in enhancing cholinergic transmission, which may be beneficial in Alzheimer's treatment.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications on the dioxin ring or the carbamoyl group can significantly affect biological activity. For example:

ModificationEffect on Activity
Substituents on Dioxin RingIncreased enzyme inhibition potency
Variation in Carbamoyl GroupAltered pharmacokinetics and bioavailability

Research indicates that specific substitutions can enhance binding affinity to target enzymes .

Case Studies

Several case studies have explored the therapeutic potential of derivatives related to 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid:

  • Antidiabetic Efficacy : A study evaluated a series of synthesized derivatives for their ability to inhibit alpha-glucosidase and found that certain modifications led to improved inhibitory activity .
  • Neuroprotective Effects : Another investigation focused on derivatives that inhibited acetylcholinesterase effectively, suggesting their potential use in treating cognitive decline associated with aging .

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